In-Depth Technical Guide to the Physical Properties of 4-Chlorobenzamidine Hydrochloride
In-Depth Technical Guide to the Physical Properties of 4-Chlorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chlorobenzamidine hydrochloride (CAS No. 14401-51-5), a compound of interest in chemical synthesis and pharmaceutical development. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
4-Chlorobenzamidine hydrochloride is a white to almost white crystalline powder.[1][2] A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂ | [2][3] |
| Molecular Weight | 191.06 g/mol | [1][2][3] |
| Melting Point | 244 - 246 °C | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Boiling Point | 241.1°C at 760 mmHg | [3] |
| Density | 1.29 g/cm³ | [3] |
Note: The provided boiling point may represent a decomposition temperature, as hydrochloride salts of organic compounds often decompose upon heating before boiling.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and may require optimization for 4-Chlorobenzamidine hydrochloride.
Melting Point Determination
The melting point of 4-Chlorobenzamidine hydrochloride can be determined using the capillary method with a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
-
Ensure the 4-Chlorobenzamidine hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point observed in the rapid run.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow.
Solubility Determination (Qualitative and Quantitative)
Qualitative Solubility:
Apparatus:
-
Small test tubes
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Vortex mixer
-
Spatula
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Various solvents (e.g., water, ethanol, DMSO)
Procedure:
-
Add approximately 10 mg of 4-Chlorobenzamidine hydrochloride to a small test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually observe if the solid has dissolved.
-
If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is considered insoluble. If some dissolves, it is partially soluble.
Quantitative Solubility (Shake-Flask Method):
Apparatus:
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of 4-Chlorobenzamidine hydrochloride to a known volume of the desired solvent in a flask.
-
Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant. To remove any undissolved solid, centrifuge the aliquot and filter it through a syringe filter (e.g., 0.22 µm).
-
Accurately dilute the clear, saturated solution with the same solvent.
-
Determine the concentration of 4-Chlorobenzamidine hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.
pKa Determination (Potentiometric Titration)
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Accurately weigh a known amount of 4-Chlorobenzamidine hydrochloride and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Slowly add small, precise volumes of the standardized titrant (e.g., NaOH for the hydrochloride salt) from the burette.
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. The equivalence point can be determined from the steepest point of the curve or by taking the first derivative of the titration curve.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the physical characterization of 4-Chlorobenzamidine hydrochloride.
